molecular formula C13H13N3O4 B14539431 N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine CAS No. 61963-65-3

N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine

Cat. No.: B14539431
CAS No.: 61963-65-3
M. Wt: 275.26 g/mol
InChI Key: QRXGVVARWBRNNJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group and an amine group, which is further substituted with a 2,5-dimethoxyphenyl group

Properties

CAS No.

61963-65-3

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O4/c1-19-9-5-6-12(20-2)10(8-9)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15)

InChI Key

QRXGVVARWBRNNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-chloro-3-nitropyridine with 2,5-dimethoxyphenyl boronic acid under the influence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: N-(2,5-Dimethoxyphenyl)-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine largely depends on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating them. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine is unique due to its combination of a nitro group and a dimethoxyphenyl-substituted pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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